Ecgonone methyl ester

Description

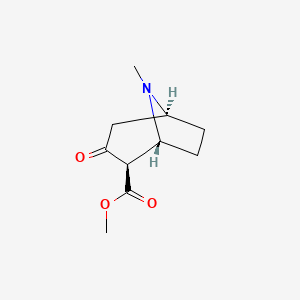

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl (1R,2R,5S)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C10H15NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-7,9H,3-5H2,1-2H3/t6-,7+,9+/m0/s1 |

InChI Key |

WXEMSGQRTGSYOG-LKEWCRSYSA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H](C(=O)C2)C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(C(=O)C2)C(=O)OC |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways Involving Ecgonone Methyl Ester

Precursor Relationships within Tropane (B1204802) Alkaloid Biosynthesis

The journey to forming complex tropane alkaloids is a multi-step process involving several key precursor molecules. Within this biochemical cascade, ecgonone methyl ester holds a central position, arising from earlier intermediates and serving as a substrate for subsequent enzymatic reactions.

Role of 2-Carbomethoxytropinone as a Biosynthetic Intermediate

2-Carbomethoxytropinone (2-CMT) is a direct precursor to this compound in the biosynthesis of certain tropane alkaloids. wikipedia.org Its formation is a crucial step that sets the stage for the subsequent reduction to this compound. wikipedia.org The synthesis of 2-CMT itself can be achieved through various laboratory methods, highlighting its importance as a building block in organic chemistry. wikipedia.orgresearchgate.net Historically, the structure of cocaine was elucidated by Richard Willstätter in 1898 through a synthesis that utilized 2-carbomethoxytropinone. wikipedia.org While initial theories suggested that 2-CMT in nature was derived from ornithine and acetic acid, later research has uncovered alternative biosynthetic pathways. wikipedia.org

Pathways Leading to this compound Formation in Plants

In plants of the Erythroxylaceae family, the biosynthesis of tropane alkaloids follows a unique path that diverges from the well-studied pathways in the Solanaceae family. pnas.orgtdl.orgnottingham.ac.uk Recent research has identified the missing enzymatic steps in Erythroxylum coca, revealing a distinct evolutionary origin for this pathway. nottingham.ac.uktechnologynetworks.com The formation of the tropane ring in E. coca involves an alternative route utilizing bifunctional enzymes and a flavin-dependent polyamine oxidase. pnas.org A key step in this pathway is the formation of the 2-carbomethoxy group, a feature exclusive to Erythroxylaceae tropane alkaloids, which is catalyzed by a specific methyltransferase. pnas.orgtechnologynetworks.com This methylation prevents the spontaneous decarboxylation of the intermediate, leading to the formation of methylecgonone, which is then reduced to produce methylecgonine (B8769275). mdpi.com

Enzymatic Transformations of this compound

Once formed, this compound undergoes a critical enzymatic reduction that is a key determinant of the final alkaloid structure. This transformation is carried out by a specific and well-characterized enzyme.

Methylecgonone Reductase Activity and Characterization

The enzyme responsible for the conversion of this compound is methylecgonone reductase (MecgoR). researchgate.netnih.gov This enzyme belongs to the aldo-keto reductase (AKR) superfamily, which is distinct from the short-chain dehydrogenase/reductase (SDR) family of enzymes that perform a similar function in Solanaceae plants. mdpi.comresearchgate.netnih.gov This difference in enzyme families provides strong evidence for the independent evolution of tropane alkaloid biosynthesis in these two plant lineages. researchgate.netnih.gov

MecgoR exhibits high substrate specificity, catalyzing the reduction of methylecgonone (also known as 2-carbomethoxy-3-tropinone) to methylecgonine. researchgate.netnih.gov It can also act on other substrates like tropinone (B130398), but with different stereochemical outcomes. mdpi.com The enzyme's activity is dependent on the cofactor NADPH, although NADH can also be used with lower efficiency. uniprot.org The optimal pH for MecgoR activity ranges from 6.8 to 9.8. uniprot.org Its activity is strongly inhibited by certain metal ions, including Cu2+ and Zn2+. uniprot.org

Table 1: Kinetic Properties of Methylecgonone Reductase (MecgoR)

| Substrate/Cofactor | Michaelis-Menten Constant (KM) | Catalytic Rate Constant (kcat) |

|---|---|---|

| This compound | 69.6 μM | 0.24 sec⁻¹ |

| NADPH | 5.1 μM | 0.121 sec⁻¹ |

| Ecgonine (B8798807) methyl ester | 151.2 μM | 5.538 sec⁻¹ |

| NADP+ | 29.6 μM | 5.238 sec⁻¹ |

Data sourced from UniProtKB. uniprot.org

Stereospecific Reduction to Ecgonine Methyl Ester

The reduction of this compound by MecgoR is highly stereospecific. researchgate.netnih.gov The enzyme exclusively produces the 3β-hydroxy-containing compound, methylecgonine (also known as ecgonine methyl ester). mdpi.com This stereospecificity is crucial as the stereochemistry of the hydroxyl group influences the subsequent esterification reactions and the final structure of the tropane alkaloid. mdpi.com The product of this reduction, methylecgonine, is the penultimate intermediate in the biosynthesis of cocaine. researchgate.netnih.govnih.gov

Genetic and Molecular Basis of this compound Biosynthesis

The elucidation of the genes and enzymes involved in the this compound biosynthetic pathway has been a significant area of research. The gene encoding methylecgonone reductase, designated as MecgoR, has been cloned and sequenced. researchgate.net Analysis of the MecgoR gene and its protein product has confirmed its classification within the aldo-keto reductase family. nih.gov

The expression of the MecgoR gene and the activity of the enzyme are highest in the young, expanding leaves of E. coca, particularly in the palisade parenchyma and spongy mesophyll. researchgate.netnih.govnih.gov This localization contrasts with the root-specific biosynthesis of tropane alkaloids observed in the Solanaceae family. nih.govnih.gov The discovery and characterization of the genes and enzymes in the E. coca tropane alkaloid pathway, including those involved with this compound, have provided valuable tools for synthetic biology, potentially enabling the production of these compounds in engineered microorganisms. pnas.orgtechnologynetworks.com

Gene Identification and Expression Profiling of Biosynthetic Enzymes

The elucidation of the TA biosynthetic pathway in E. coca has been advanced through the identification and characterization of the genes encoding the key enzymes. Unlike the well-studied TA pathway in the Solanaceae family, the E. coca pathway utilizes distinct enzyme families for analogous steps, highlighting a case of convergent evolution. researchgate.netnih.gov

Methylecgonone Reductase (MecgoR): The enzyme responsible for the reduction of methylecgonone (2-carbomethoxy-3-tropinone) to ecgonine methyl ester (methylecgonine) is methylecgonone reductase (MecgoR). researchgate.netexpasy.orgwikipedia.org Purification of this enzyme from E. coca leaves and subsequent gene cloning revealed that it belongs to the aldo-keto reductase (AKR) protein family. nih.govresearchgate.net This was a significant finding, as the corresponding reductases in the Solanaceae family (tropinone reductases I and II) are members of the short-chain dehydrogenase/reductase (SDR) family. researchgate.netebi.ac.uk The MecgoR enzyme catalyzes the stereospecific reduction of the keto group at the C-3 position, producing the 3β-hydroxy configuration characteristic of ecgonine methyl ester. researchgate.netmdpi.com

Other Key Biosynthetic Enzymes:

Ecgonone Synthase (CYP81AN15): Through transcriptome analysis, a cytochrome P450 enzyme from the CYP81A family was identified as being responsible for the second tropane ring closure, which forms the ecgonone skeleton. nih.govpnas.org

Ecgonone Methyltransferase (MT4): The characteristic 2-carbomethoxy group of E. coca TAs is added by a SABATH family methyltransferase. nih.govresearchgate.net This enzyme, likely acting on an ecgonone precursor, evolved from tandemly duplicated copies of salicylic (B10762653) acid methyltransferase. nih.gov

Cocaine Synthase (CS): The final step, the benzoylation of this compound, is catalyzed by cocaine synthase. This enzyme is a member of the BAHD acyltransferase superfamily and utilizes benzoyl-CoA as the acyl donor. oup.comdb-thueringen.dewikipedia.org

Expression Profiling: Gene expression studies, aided by the validation of stable reference genes like Ec10131 and TPB1 for quantitative PCR (qPCR), have provided detailed insights into the spatial and developmental localization of TA biosynthesis. nih.govresearchgate.net

Expression of MecgoR and cocaine synthase (CS) genes, along with their corresponding enzyme activities and protein levels, is highest in young, developing leaves (stages L1 and L2). oup.comresearchgate.netebi.ac.uk

These genes are virtually unexpressed in the roots of the E. coca plant. oup.comresearchgate.net This is a stark contrast to Solanaceae species, where TA biosynthesis is primarily localized to the roots. oup.comdb-thueringen.de

Immunolabeling experiments have confirmed the localization of MecgoR protein in the palisade parenchyma and spongy mesophyll of young leaves. researchgate.net Cocaine synthase shows a similar localization pattern. oup.com

Transcriptome analyses comparing different E. coca cultivars and the non-cocaine-producing relative E. hondense have been instrumental in identifying candidate genes based on their differential expression profiles. core.ac.uk

| Enzyme | Gene/Enzyme Family | Function | Primary Tissue of Expression | Reference |

|---|---|---|---|---|

| Ecgonone Synthase | CYP81AN15 (Cytochrome P450) | Catalyzes the second ring closure to form the ecgonone skeleton. | Leaves | nih.govpnas.org |

| Ecgonone Methyltransferase | MT4 (SABATH Family) | Adds the 2-carbomethoxy group to the tropane ring, forming methylecgonone. | Leaves | nih.govnih.govresearchgate.net |

| Methylecgonone Reductase | MecgoR (Aldo-Keto Reductase - AKR) | Reduces methylecgonone to ecgonine methyl ester (methylecgonine). | Young Leaves (L1, L2) | researchgate.netexpasy.orgwikipedia.org |

| Cocaine Synthase | CS (BAHD Acyltransferase) | Catalyzes the final benzoylation of ecgonine methyl ester to form cocaine. | Young Leaves (L1, L2) | oup.comdb-thueringen.dewikipedia.org |

Regulatory Mechanisms in Plant Metabolism

The biosynthesis of this compound and other tropane alkaloids in E. coca is tightly regulated at multiple levels, from gene expression to the evolutionary recruitment of enzymes.

Developmental and Tissue-Specific Regulation: A primary regulatory mechanism is the strict control of where and when the biosynthetic genes are expressed. As established through expression profiling, the core pathway enzymes, including MecgoR and cocaine synthase, are predominantly active in the aerial parts of the plant, specifically in young, expanding leaves. oup.comresearchgate.net This localization ensures that the synthesis of these specialized metabolites occurs in the tissues where they accumulate. The high expression in young leaves suggests a role for these alkaloids in defending the most vulnerable and photosynthetically valuable tissues of the plant.

Convergent Evolution of Pathways: The regulation of TA biosynthesis can also be viewed from an evolutionary perspective. The pathways in Erythroxylaceae and Solanaceae are a classic example of convergent evolution, where distinct lineages have independently evolved the ability to produce structurally similar compounds. nih.govnih.govresearchgate.net This is evidenced by the recruitment of entirely different enzyme superfamilies to catalyze analogous reactions. The use of an AKR-family reductase (MecgoR) in E. coca versus an SDR-family reductase in Solanaceae for the reduction of the 3-keto group is a prime example. researchgate.net Similarly, the final acylation step is performed by a BAHD acyltransferase in E. coca, while Solanaceae species utilize enzymes from the serine carboxypeptidase-like (SCPL) acyltransferase family. oup.comnih.gov This independent evolution underscores that the entire metabolic network, not just individual genes, is subject to evolutionary regulation to achieve a specific chemotype.

| Biosynthetic Step | Erythroxylaceae (E. coca) | Solanaceae (e.g., Atropa) | Reference |

|---|---|---|---|

| Reduction of 3-keto group | Aldo-Keto Reductase (AKR) family (e.g., MecgoR) | Short-Chain Dehydrogenase/Reductase (SDR) family (e.g., TRI/TRII) | nih.govresearchgate.net |

| Esterification of tropane ring | BAHD Acyltransferase family (e.g., Cocaine Synthase) | Serine Carboxypeptidase-Like (SCPL) Acyltransferase family (e.g., Littorine Synthase) | oup.comnih.gov |

Gene Duplication and Diversification: The evolution of new enzymatic functions within the pathway is often driven by gene duplication followed by the diversification of the copies. This mechanism allows one gene copy to maintain its original function while the other evolves a new, specialized role. Research suggests that putrescine N-methyltransferase, an enzyme involved in an alternative route to the tropane core, was derived from spermidine (B129725) synthase. db-thueringen.de More directly related to this compound, the ecgonone methyltransferase (MT4) responsible for forming the 2-carbomethoxy group is believed to have evolved from tandemly duplicated copies of a salicylic acid methyltransferase through key mutations at specific amino acid residues. nih.gov This illustrates how regulatory evolution at the genetic level can create novel chemical structures.

Chemical Synthesis of Ecgonone Methyl Ester and Its Derivatives

Total Synthesis Approaches to the Ecgonone Core

The most classic and widely recognized total synthesis of the tropane (B1204802) skeleton is the Robinson-Schöpf synthesis, a biomimetic approach that constructs the bicyclic system in a one-pot reaction. nih.govwikipedia.org This method relies on a double Mannich condensation. orientjchem.org The synthesis of ecgonone methyl ester (also known as 2-carbomethoxytropinone) is a well-documented adaptation of this reaction. scribd.com

The reaction involves the condensation of three key components: succinaldehyde, methylamine (B109427), and a monomethyl ester of acetonedicarboxylic acid (monomethyl β-ketoglutarate). mdma.ch The process begins with the in-situ formation of an imine from methylamine and succinaldehyde, which then undergoes an intramolecular cyclization. orientjchem.org This is followed by an intermolecular Mannich reaction with the enolate of the acetonedicarboxylic acid ester. A final intramolecular Mannich reaction closes the second ring, and subsequent decarboxylation (often facilitated by acidic workup) yields the tropinone (B130398) core, in this case, substituted with a carbomethoxy group at the C-2 position. wikipedia.orgorientjchem.org

The yield of this synthesis is highly dependent on the reaction conditions, particularly the pH. mdma.chmdma.ch While the original Robinson synthesis of tropinone gave low yields, conducting the reaction at a controlled "physiological" pH (around 5-7) significantly improves the outcome, with yields for 2-carbomethoxytropinone reported as high as 86% from the precursor components. scribd.com Maintaining a buffered solution is critical, as a very acidic pH can cause premature decarboxylation to tropinone, while a highly basic pH can lead to self-condensation and the formation of resinous by-products.

Table 1: Reactants and Yields for the Total Synthesis of this compound

| Reactant | Role | Source/Notes | Reported Yield |

|---|---|---|---|

| Succinaldehyde | Four-carbon chain provider | Often generated in situ from 2,5-dimethoxytetrahydrofuran. researchgate.net | Up to 86% for the final condensation step; 71% overall yield from acetonedicarboxylic acid. |

| Methylamine | Nitrogen source for the bicyclic amine | Used as a salt (e.g., hydrochloride) to control pH and prevent side reactions. | |

| Monomethyl acetonedicarboxylate | Provides C-2, C-3, C-4, and the ester group | Prepared from acetonedicarboxylic acid anhydride. |

Semisynthesis from Related Tropane Compounds

Semisynthetic routes leverage existing tropane structures, modifying them to produce this compound. This is often more efficient than total synthesis if the starting materials are readily available.

This compound can be prepared by the direct oxidation of ecgonine (B8798807) methyl ester. This transformation converts the secondary alcohol at the C-3 position into a ketone. Standard oxidizing agents such as chromium trioxide or potassium permanganate (B83412) are effective for this purpose.

A closely related and historically significant reaction is the chromic acid oxidation (Kiliani oxidation) of pseudoecgonine (B1221877) methyl ester. This reaction was instrumental in establishing the configurational relationship between the pseudoecgonine series and this compound (d-2-carbomethoxytropinone). mdma.chmdma.ch

It is a critical point of clarification that This compound and 2-carbomethoxytropinone (2-CMT) are synonyms for the same chemical compound. Therefore, there is no "conversion" from 2-carbomethoxytropinone to this compound.

The synthesis of 2-carbomethoxytropinone, as detailed in the total synthesis section (3.1), is itself the key conversion that provides this important intermediate. scribd.com The primary synthetic transformation that 2-carbomethoxytropinone undergoes is not a conversion to itself, but rather a reduction of its ketone group to form ecgonine methyl ester and its stereoisomer, pseudoecgonine methyl ester. designer-drug.comgoogle.com This reduction is a crucial step in the synthesis of other tropane alkaloids. google.com

Oxidation of Ecgonine Methyl Ester to this compound

Derivatization Strategies of the Ketone Moiety

The ketone group in this compound is a versatile functional handle for introducing further molecular diversity. Reactions typically proceed via the formation of a lithium enolate, which acts as a potent nucleophile. researchgate.netcdnsciencepub.com

The enolate of a tropinone core can undergo alkylation and acylation at the C-2 position (alpha to the ketone). researchgate.netcdnsciencepub.com

Alkylation: The generation of the tropinone lithium enolate, typically using a strong base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide, can introduce an alkyl group at the C-2 position. researchgate.net The stereoselectivity of this addition can be influenced by the choice of chiral bases. acs.org

Acylation: C-acylation of the tropinone enolate is more complex. While direct C-acylation is desired, reaction with common acylating agents like acyl chlorides can be inefficient. researchgate.net Reaction with chloroformates, for instance, often leads to selective N-acylation followed by a ring-opening of the five-membered ring, rather than the desired C-acylation. cdnsciencepub.comresearchgate.netthieme-connect.de However, the use of more reactive acylating agents, such as acyl cyanides (e.g., Mander's reagent), has been shown to successfully produce the C-acylated β-ketoester product. cdnsciencepub.comusask.ca

The ketone and its corresponding enolate can participate in various condensation and addition reactions to build more complex structures.

Aldol (B89426) Condensation: The lithium enolate of tropinone reacts diastereoselectively with aldehydes, such as benzaldehyde, in an aldol addition reaction. cdnsciencepub.com This introduces a β-hydroxy ketone moiety at the C-2 position, providing a scaffold for further modifications. researchgate.net

Condensation with Hydroxylamines: The ketone functionality can undergo condensation with substituted hydroxylamines. For example, a chiral phosphoric acid (CPA) can catalyze the condensation reaction of tropinone with hydroxylamines to synthesize chiral oxime ethers in good yields. rsc.org

Mannich Reaction: The formation of this compound via the Robinson-Schöpf synthesis is itself a prime example of a tandem Mannich reaction, where the enolate of the dicarboxylic acid ester adds to an iminium cation intermediate. orientjchem.orgnih.gov

Table 2: Derivatization Reactions of the Tropinone Ketone/Enolate

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Alkylation | 1. LDA 2. Alkyl Halide (R-X) | α-Alkyl Tropinone | researchgate.netacs.org |

| Acylation | 1. LDA 2. Acyl Cyanide (RCOCN) | α-Acyl Tropinone (β-diketone) | cdnsciencepub.comresearchgate.net |

| Aldol Addition | 1. LDA 2. Aldehyde (R-CHO) | α-(β-hydroxyalkyl) Tropinone | researchgate.netcdnsciencepub.com |

| Oxime Ether Formation | Hydroxylamine (R-ONH₂) / CPA Catalyst | Tropinone Oxime Ether | rsc.org |

Alkylation and Acylation Reactions

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is a critical area of research, driven by the need to understand the structure-activity relationships of tropane alkaloids and their derivatives. Stereoselective synthesis strategies aim to control the three-dimensional arrangement of atoms, leading to the desired diastereomers and enantiomers. These methods primarily involve the stereocontrolled reduction of a ketone precursor or the use of chiral starting materials and catalysts.

A prevalent method for synthesizing this compound involves the reduction of the ketone group in 2-carbomethoxytropinone (2-CMT). This reduction is inherently stereoselective, typically yielding a mixture of two diastereomers: this compound (EME) and pseudoecgonine methyl ester (PEME). scribd.comresearchgate.net The key difference between these isomers lies in the stereochemistry at the C-3 position. The reduction process generates a hydroxyl group that can be in either an equatorial (in EME) or axial position relative to the tropane ring.

The stereochemical outcome of the reduction is significantly influenced by the reaction conditions. The use of sodium amalgam as a reducing agent in an acidic medium is a well-documented approach. scribd.com Conducting the reaction at a controlled pH, typically between 3 and 4.5 using sulfuric acid, favors the formation of the thermodynamically less stable equatorial isomer, ecgonine methyl ester. scribd.com Under these conditions, the conversion of 2-CMT can reach at least 96%, with reported ratios of ecgonine methyl ester to pseudoecgonine methyl ester exceeding 2.4:1. Another report cites a selectivity of 3:2 in favor of the desired ecgonine methyl ester epimer using sodium amalgam under carefully controlled conditions. collectionscanada.gc.ca

Table 1: Diastereoselective Reduction of 2-Carbomethoxytropinone (2-CMT)

| Reducing Agent | Substrate | Key Conditions | Diastereomeric Ratio (EME:PEME) | Reference |

|---|---|---|---|---|

| Sodium Amalgam | 2-Carbomethoxytropinone (2-CMT) | Aqueous H₂SO₄ (pH 3-4.5), Temp < 40°C | > 2.4:1 | |

| Sodium Amalgam | 2-Carbomethoxytropinone (2-CMT) | Controlled conditions | 3:2 | collectionscanada.gc.ca |

Achieving enantiomeric purity in the synthesis of this compound requires specific enantioselective strategies. One effective method involves the resolution of the racemic precursor, (±)-2-carbomethoxytropinone. This can be accomplished by using a chiral resolving agent, such as tartaric acid, to separate the enantiomers of 2-CMT before the reduction step. scribd.com Subsequent reduction of the resolved (+)-2-CMT enantiomer yields the corresponding enantiopure (+)-ecgonine methyl ester. scribd.comresearchgate.net For instance, the synthesis of (+)-ecgonine methyl ester hydrochloride with a specific rotation of [α]D24 +52.3° has been reported using this methodology. scribd.comresearchgate.net

Enzymatic reactions offer a powerful alternative for asymmetric synthesis. Researchers have developed a process involving the enzyme-catalyzed asymmetric dealkoxycarbonylation of a tropinonedicarboxylic acid ester derivative. google.com This biocatalytic step produces an optically active tropinonemonocarboxylic acid ester with high optical purity, ranging from 70% to 97% enantiomeric excess (ee). google.com This chiral intermediate can then be converted into the desired optically active anhydroecgonine (B8767336) methyl ester derivative. google.com

Catalytic asymmetric synthesis provides another route. While the use of chiral lithium amides for the asymmetric synthesis of tropinone derivatives has been explored, the resulting anhydroecgonine methyl ester was found to have an absolute configuration different from that of the natural product. google.com A proline-catalyzed intramolecular enol-exo-aldol reaction has also been used to construct the tropane ring skeleton with good enantiomeric excess. mdma.ch

Table 2: Enantioselective Synthesis Strategies for this compound Precursors

| Method | Reagent/Catalyst | Substrate | Outcome/Optical Purity | Reference |

|---|---|---|---|---|

| Classical Resolution | Tartaric acid | (±)-2-Carbomethoxytropinone | Separation of enantiomers prior to reduction | scribd.com |

| Enzymatic Asymmetric Dealkoxycarbonylation | Enzyme | Tropinonedicarboxylic acid ester | Optically active tropinonemonocarboxylic acid ester (70-97% ee) | google.com |

| Catalytic Asymmetric Aldol Reaction | Proline | meso-dialdehyde | Tropane skeleton with good enantiomeric excess | mdma.ch |

The "chiral pool," which consists of readily available, enantiomerically pure natural products, provides a valuable source of starting materials for stereoselective synthesis. Enantiopure ecgonine methyl ester, often obtained from the hydrolysis of natural (-)-cocaine, can serve as a versatile chiral building block. ingentaconnect.comingentaconnect.comnih.govresearchgate.net This approach allows for the diastereoselective synthesis of more complex derivatives. For example, the condensation of enantiopure ecgonine methyl ester with the lithium anion of N-tert-butylbutyraldimine, followed by cyclization with trifluoroacetic acid (TFA), yields a 2:1 mixture of diastereomeric pyranotropanes. ingentaconnect.comnih.gov This demonstrates how the inherent stereochemistry of the starting material can direct the formation of new stereocenters.

Analytical Methodologies for the Characterization and Quantification of Ecgonone Methyl Ester

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of ecgonone methyl ester. These techniques probe the molecule's interaction with electromagnetic radiation, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise three-dimensional structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom within the molecule.

¹H NMR and ¹³C NMR are used to characterize the structure of ecgonine (B8798807) methyl ester and its analogues. nih.gov Proton NMR (¹H NMR) analysis in deuterium (B1214612) oxide has been used to detail the hydrogen environments within the molecule, revealing characteristic chemical shifts and coupling patterns that are consistent with its bicyclic structure. hmdb.ca Carbon-13 NMR (¹³C NMR) provides complementary information by identifying the chemical environments of all carbon atoms, confirming the presence of the ester carbonyl carbon and other key features of the tropane (B1204802) skeleton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity |

|---|---|

| 1.6 - 1.8 | m |

| 1.9 - 2.1 | m |

| 2.2 - 2.4 | m |

| 2.5 | s |

| 3.0 - 3.2 | m |

| 3.7 | s |

| 4.2 - 4.4 | m |

Data sourced from predictive models. hmdb.ca

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a cornerstone technique for the identification and structural analysis of this compound. It functions by measuring the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry can confirm the exact molecular formula through precise mass measurements.

In its application, MS often provides characteristic fragmentation patterns that serve as a molecular fingerprint. For this compound, which has a molecular weight of 199.25 g/mol , the protonated molecular ion [M+H]⁺ is observed at m/z 200. oup.comnih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a precursor ion and analyzing its fragmentation products. oup.comnih.govnexelis.com Common fragment ions for this compound include those at m/z 182, 150, and 82. oup.com

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO₃ | |

| Molecular Weight | 197.23 g/mol | |

| Precursor Ion [M+H]⁺ | 200.129 m/z | nexelis.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectra would confirm the presence of a ketone group (C=O stretch) and an ester group (C-O stretch), which are key structural features distinguishing it from ecgonine methyl ester. lipomed-shop.com

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for the structural elucidation of this compound as it lacks a significant chromophore for strong UV absorbance. nih.goviwu.edu However, it can be used in conjunction with other methods, particularly in quantitative analysis where a suitable chromophore-containing derivative might be formed. iwu.edu

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from other compounds in a mixture, a critical step for accurate quantification, especially in biological samples. nih.gov

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. nih.govscience.gov A key advantage of GC analysis for this compound is that it can often be chromatographed on common stationary phases without the need for derivatization, which is required for the more polar metabolite, benzoylecgonine (B1201016). nih.gov This simplifies sample preparation and reduces analysis time.

When coupled with a mass spectrometer (GC-MS), the technique provides both separation and definitive identification. nih.govscielo.br The mass spectrometer detects the distinct fragmentation pattern of this compound as it elutes from the GC column. researchgate.net GC-MS methods have been developed for the simultaneous determination of this compound and other cocaine metabolites in various matrices. researchgate.net In some cases, derivatization with reagents like MTBSTFA is employed to improve chromatographic properties and sensitivity, creating tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.netresearchgate.net

Table 3: Example GC-MS Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | 3% OV-17 | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Derivatization | MTBSTFA (optional) | researchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly well-suited for polar and non-volatile compounds. nih.gov However, the high polarity and lack of a strong UV chromophore in this compound can present challenges for traditional reversed-phase HPLC with UV detection. nih.govscience.gov To overcome these limitations, derivatization to introduce a UV-active or fluorescent tag can be employed. nih.gov Another approach is the use of Hydrophilic Interaction Chromatography (HILIC), which provides better retention for highly polar analytes like this compound. nexelis.comnist.gov

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of this compound in biological fluids. oup.comnexelis.comnih.govsigmaaldrich.com This method combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.govnih.gov LC-MS/MS methods can achieve low limits of detection and quantification, often in the sub-ng/mL range. researchgate.netnih.govnih.gov These methods typically utilize electrospray ionization (ESI) in positive ion mode and monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) to ensure high specificity. oup.comnexelis.comnih.govsigmaaldrich.com

Table 4: Typical LC-MS/MS Parameters for this compound Quantification

| Parameter | Condition | Reference |

|---|---|---|

| Column | HILIC or Reversed-Phase C18/C8 | oup.comnexelis.com |

| Mobile Phase | Acetonitrile/Ammonium Formate Buffer | oup.comnexelis.comresearchgate.net |

| Ionization | Positive Electrospray (ESI+) | nexelis.com |

| Detection | Multiple Reaction Monitoring (MRM) | oup.comnexelis.comnih.govsigmaaldrich.com |

Advanced Analytical Techniques

The robust analysis of this compound, particularly in complex matrices, necessitates the use of advanced analytical methodologies. These techniques provide the sensitivity and specificity required to distinguish it from structurally similar compounds and to elucidate its formation and fate in various systems.

Chiral Separations for Enantiomeric Analysis

This compound is a chiral molecule, possessing stereocenters that result in the existence of enantiomeric pairs. The spatial arrangement of substituents on its bicyclic tropane core is critical to its chemical and biological interactions. Consequently, the separation and analysis of its individual enantiomers are essential for a complete understanding of its properties. Enantioselective analysis is typically achieved through chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the primary techniques employed for this purpose. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification. While specific applications for this compound are not extensively documented in peer-reviewed literature, the principles of chiral separation are well-established for related tropane alkaloids. For instance, chiral GC analysis has been used to confirm the enantiomeric purity of ecgonine methyl ester. The selection of the appropriate CSP and chromatographic conditions is paramount for achieving baseline resolution of the enantiomers.

Table 1: Representative Methodologies for Chiral Analysis of Tropane Alkaloids

| Analytical Technique | Chiral Stationary Phase (Example) | Detector | Potential Application for this compound |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Cyclodextrin-based (e.g., Chirasil-Dex) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Quantification of enantiomeric ratio in synthetic mixtures or biological samples. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., Chiralcel OD) | UV Detector, Mass Spectrometry (MS) | Preparative separation of enantiomers for further study; high-throughput screening. |

This table is illustrative of techniques applied to related compounds, as specific studies on this compound are limited.

Isotopic Labeling for Pathway Tracing (e.g., Deuterium-labeled this compound)

Isotopic labeling is a powerful tool used to trace the metabolic, chemical, and environmental pathways of a compound. In this technique, one or more atoms in the molecule are replaced with a heavier, stable isotope, such as deuterium (²H or D). The resulting isotopically labeled compound is chemically identical to the unlabeled version but has a higher molecular weight, allowing it to be distinguished and quantified by mass spectrometry (MS).

A deuterium-labeled this compound (e.g., this compound-d₃), would be an invaluable tool for analytical and forensic toxicology. The most common synthetic route involves introducing deuterium atoms at positions that are not readily exchanged, such as the N-methyl group. While the synthesis of deuterium-labeled this compound is not explicitly detailed in the literature, methods for labeling related compounds are well-established. For example, ecgonine methyl ester-d₃ is widely used as an internal standard for the quantification of cocaine and its metabolites in biological samples. alkalisci.comsigmaaldrich.com

The primary application of deuterium-labeled this compound would be as an internal standard in quantitative assays using GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By adding a known quantity of the labeled standard to a sample, any variability or loss during sample preparation and analysis can be corrected for, leading to highly accurate and precise quantification of the target analyte. Furthermore, administering a labeled version of a precursor compound could allow researchers to definitively trace its conversion to this compound in a biological system, distinguishing the newly formed metabolite from any pre-existing endogenous levels.

Table 2: Properties of this compound and its Potential Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Primary Analytical Application |

|---|---|---|---|

| This compound | C₁₀H₁₅NO₃ | 197.23 | Target analyte in quantitative analysis. |

Molecular weights are calculated based on the most common isotopes.

Structural Biology and Enzymology of Ecgonone Methyl Ester Biosynthesis/transformation

Purification and Characterization of Enzymes Involved

The elucidation of the biosynthetic pathway leading to ecgonone methyl ester has been advanced by the purification and characterization of the specific enzymes involved. These efforts have been instrumental in identifying the unique catalytic strategies employed by coca plants compared to other tropane (B1204802) alkaloid-producing species. nih.govnih.gov

A pivotal enzyme in the transformation of this compound is methylecgonone reductase (MecgoR), which catalyzes the reduction of the keto group at the C-3 position of this compound (also known as methylecgonone) to produce methylecgonine (B8769275). nih.govnih.govwikipedia.org This reaction is the penultimate step in cocaine biosynthesis. nih.govnih.gov

MecgoR was successfully purified from the young leaves of Erythroxylum coca. mdpi.comscitechdaily.com Biochemical characterization revealed that MecgoR belongs to the aldo-keto reductase (AKR) superfamily of enzymes, a significant finding that distinguishes it from the tropinone (B130398) reductases (TRs) found in plants of the Solanaceae family (e.g., belladonna), which belong to the short-chain dehydrogenase/reductase (SDR) family. nih.govmdpi.compnas.org This enzymatic difference provides strong evidence for the independent, convergent evolution of tropane alkaloid biosynthesis in the Erythroxylaceae and Solanaceae plant families. nih.govnih.govpnas.org

The enzyme demonstrates considerable substrate specificity. Its primary substrate is this compound, which it stereospecifically reduces to methylecgonine, the 3β-hydroxy containing compound. nih.govmdpi.com While MecgoR can also use other substrates like tropinone, 6-hydroxytropinone, and nortropinone, its activity towards them is significantly lower than for its native substrate. uniprot.org It shows no activity towards substrates such as 8-thiabicyclo[3.2.1]octan-3-one (TBON), cyclohexanone, or cyclooctanone. uniprot.org The preferred cofactor for the reaction is NADPH, although NADH can be used with reduced activity. uniprot.org

Kinetic analyses have determined the Michaelis-Menten constants (Kₘ) and catalytic turnover rates (kcat) for MecgoR, providing insight into its efficiency and affinity for its substrates and cofactors.

| Substrate/Cofactor | Reaction Direction | Kₘ (μM) | kcat (s⁻¹) |

| This compound | Reductive | 69.6 | 0.24 |

| NADPH | Reductive | 5.1 | 0.121 |

| Methylecgonine | Oxidative | 151.2 | 5.538 |

| NADP⁺ | Oxidative | 29.6 | 5.238 |

| Data sourced from scientific literature. uniprot.org |

Recent research has successfully identified the preceding enzymatic steps that lead to the formation of this compound. A long-standing hypothesis suggested that the intermediate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA) was first methylated and then cyclized. However, studies have corrected this, showing that MPOA first undergoes oxidative cyclization to yield an unstable intermediate, ecgonone. researchgate.netacs.org This unstable compound is then methylated to form the more stable this compound. researchgate.netacs.org

The two key enzymes responsible for this transformation are:

EnCYP81AN15 : A cytochrome P450 enzyme that selectively mediates the oxidative cyclization of S-MPOA to form ecgonone. researchgate.netacs.org This enzyme is considered an ecgonone synthase.

EnMT4 : A methyltransferase that catalyzes the methylation of the unstable ecgonone intermediate to produce optically active this compound. researchgate.netacs.org This methylation prevents the spontaneous decarboxylation of ecgonone into tropinone, thereby directing the metabolic flux towards cocaine rather than other tropane alkaloids. pnas.org

Interestingly, while plants in the Solanaceae family also produce the intermediate ecgonone, they utilize a different ecgonone synthase, CYP82M3, which has a distinct active-site architecture from the CYP81AN15 found in Erythroxylum. pnas.org

Methylecgonone Reductase: Substrate Specificity and Kinetic Parameters

Protein Engineering and Directed Evolution Studies

The field of protein engineering, particularly through directed evolution, offers powerful tools to modify enzymes for improved activity, stability, or altered substrate specificity. While the entire cocaine biosynthetic pathway has been successfully engineered and reconstructed in heterologous systems like Nicotiana benthamiana (a tobacco plant) and yeast for de novo production, specific directed evolution studies focusing on the individual enzymes like methylecgonone reductase or ecgonone synthase are not extensively documented in current literature. researchgate.netacs.orgresearchgate.net

The successful heterologous production of cocaine demonstrates the potential for engineering these enzymes. acs.org Such engineering could be aimed at increasing the yield of this compound or creating novel tropane alkaloids. For example, altering the substrate specificity of MecgoR or the acyltransferase that acts on its product, cocaine synthase, could lead to the synthesis of new compounds with potentially valuable pharmaceutical properties. The principles of directed evolution, which involve iterative rounds of gene mutation and screening for desired functions, are well-established and could be applied to the enzymes of the this compound pathway. nih.govescholarship.org

Crystallographic and Structural Studies of Enzymes

Detailed three-dimensional structural information is fundamental to understanding enzyme mechanisms. As of current research, a solved X-ray crystal structure for methylecgonone reductase (MecgoR) has not been reported. However, its classification within the aldo-keto reductase (AKR) superfamily provides significant structural insights. AKRs share a conserved (α/β)₈-barrel structural motif. mdpi.com The structure of MecgoR can be inferred through homology modeling using related AKRs with solved structures, such as chalcone (B49325) reductase or codeinone (B1234495) reductase, with which it shares sequence similarity. nih.govnih.govscitechdaily.com

In contrast, significant structural analysis has been conducted on the ecgonone synthases using molecular docking and site-directed mutagenesis, even without a solved crystal structure for the Erythroxylum enzyme. These studies have revealed that the ecgonone synthases from Erythroxylum (CYP81AN15) and Solanaceae (CYP82M3) utilize distinctly different active-site architectures to catalyze the same reaction on the same substrate (MPOA). pnas.org This structural divergence underscores the independent evolutionary origins of these enzymes. pnas.orgresearchgate.netresearchgate.net For instance, key aspartic acid residues that interact with the substrate are recruited from opposite directions within the active sites of the two enzymes.

Furthermore, structural studies on cocaine synthase, the enzyme that utilizes the product of the MecgoR reaction, have confirmed it belongs to the BAHD acyltransferase family. nih.gov While a detailed crystal structure would provide further clarity, these combined structural analyses offer a foundational understanding of the molecular mechanisms driving this compound biosynthesis and transformation.

Chemical Biology and Mechanistic Insights Involving Ecgonone Methyl Ester

Mechanistic Studies of Enzymatic Reactions

The enzymatic conversion of cocaine to ecgonone methyl ester is a key metabolic pathway in humans, primarily catalyzed by specific hydrolases in the blood and liver. nih.govpnas.orgmdpi.com These reactions are significantly faster and more specific than non-enzymatic hydrolysis. mdpi.com

The primary enzymes responsible for producing this compound are butyrylcholinesterase (BChE), found in plasma, and human carboxylesterase-2 (hCE2), which is expressed in the liver and intestines. nih.govnih.govscielo.br A bacterial enzyme, cocaine esterase (CocE), also efficiently catalyzes this reaction and has been studied extensively as a potential therapeutic agent for cocaine overdose. ebi.ac.uknih.gov

Mechanistic studies reveal that these enzymes are serine hydrolases that employ a chymotrypsin-like catalytic triad, typically composed of serine, histidine, and aspartate (or glutamate) residues. mdpi.comebi.ac.uk The general mechanism proceeds in two main stages: acylation and deacylation. mdpi.comebi.ac.uk

Acylation: The catalytic serine, activated by the histidine-aspartate charge-relay system, acts as a nucleophile, attacking the carbonyl carbon of cocaine's benzoyl ester. ebi.ac.uk This forms a tetrahedral transition state, which is stabilized by an "oxyanion hole" within the enzyme's active site. ebi.ac.uk The transition state then collapses, resulting in the acylation of the serine residue with a benzoyl group and the release of the first product, this compound. ebi.ac.uk

Deacylation: A water molecule, activated by the catalytic histidine, hydrolyzes the acyl-enzyme intermediate. ebi.ac.uk This regenerates the free enzyme and releases the second product, benzoate (B1203000). ebi.ac.uk

While hCE2 and BChE produce this compound, human carboxylesterase-1 (hCE1) preferentially hydrolyzes cocaine's methyl ester group to form benzoylecgonine (B1201016). nih.govnih.govies.gov.pl This specificity is attributed to structural differences in their active sites. mdpi.com The hydrolysis of cocaine to this compound by enzymes like BChE and CocE is remarkably efficient, with catalytic rate constants (kcat) of 4 min⁻¹ and 7.8 s⁻¹, respectively, far exceeding the rate of benzoylecgonine formation by hCE1 (0.058 min⁻¹). researchgate.netmdpi.com

| Enzyme | Location/Source | Catalytic Triad Residues (Example: CocE) | Function | Reference |

|---|---|---|---|---|

| Butyrylcholinesterase (BChE) | Human Plasma | Serine, Histidine, Aspartate/Glutamate | Hydrolyzes cocaine's benzoyl ester to form this compound. | nih.govpnas.org |

| Human Carboxylesterase 2 (hCE2) | Human Liver, Intestine | Serine, Histidine, Aspartate/Glutamate | Readily hydrolyzes cocaine to yield benzoic acid and this compound. | nih.govnih.gov |

| Cocaine Esterase (CocE) | Rhodococcus sp. (Bacteria) | Ser117, His287, Asp259 | Efficiently hydrolyzes cocaine to benzoate and this compound. | ebi.ac.uk |

| Human Carboxylesterase 1 (hCE1) | Human Liver | Serine, Histidine, Aspartate/Glutamate | Catalyzes hydrolysis of cocaine's methyl ester to form benzoylecgonine (not EME). | ies.gov.pl |

Non-Enzymatic Transformation and Stability Studies

The stability of this compound is a critical factor in forensic and toxicological analysis, as its presence in biological samples is a definitive marker of cocaine use. nih.gov Unlike the formation of benzoylecgonine, which can occur through non-enzymatic chemical hydrolysis at alkaline pH, the initial formation of this compound is considered to be exclusively enzymatic. mdpi.comoup.com

Once formed, this compound exhibits considerable stability under various storage conditions, though it can degrade over time. The primary degradation product of both this compound and benzoylecgonine is ecgonine (B8798807). oup.com

Stability in Urine: Studies on postmortem urine specimens have demonstrated that this compound is quite stable.

Refrigerated Storage (4°C): In one study, 19 out of 25 refrigerated urine samples showed concentrations within 20% of the initial value after six months. nih.govasme.org

Frozen Storage (-20°C): Stability is even greater when frozen, with 22 out of 25 specimens remaining within 20% of their initial concentration after six months. nih.govasme.org Crucially, these studies found no evidence of this compound concentrations increasing over time, which confirms that it is not formed as a post-collection artifact in urine samples as cocaine degrades. nih.gov

Stability in Plasma: In plasma, the degradation of cocaine and its metabolites is more dynamic.

In unpreserved plasma stored at 20°C, this compound concentration peaked after two days and then declined. oup.com

In plasma preserved with potassium fluoride, the decay was slower, with concentrations decreasing more gradually after five days. oup.com The deuterated analog of this compound has been shown to undergo spontaneous hydrolysis at physiological pH (7.4) and temperature (37°C), but with a long half-life of over 14 days. It is also susceptible to photolytic decomposition when exposed to UV light.

| Condition | Matrix | Observation | Reference |

|---|---|---|---|

| Refrigerated (4°C) for 6 months | Urine | 76% of samples showed stability (within 20% of initial concentration). | nih.govasme.org |

| Frozen (-20°C) for 6 months | Urine | 88% of samples showed stability (within 20% of initial concentration). | nih.govasme.org |

| Room Temperature (20°C) | Unpreserved Plasma | Concentration peaked at day 2, followed by a steep decline. | oup.com |

| Room Temperature (20°C) | Preserved Plasma (Fluoride) | Concentration decayed slowly after day 5. | oup.com |

| pH 7.4, 37°C | Aqueous Solution (Deuterated EME) | Stable, with a half-life of >14 days via spontaneous hydrolysis. | |

| UV Light (254 nm) | Aqueous Solution (Deuterated EME) | Undergoes photolytic decomposition (30% degradation in 48 hrs). |

Theoretical Computations and Molecular Modeling of Reactions

Theoretical and computational methods, including quantum mechanics (QM), molecular mechanics (MM), and density functional theory (DFT), have provided profound, atom-level details of the reactions involving cocaine and its metabolites. mdpi.comresearchgate.net These studies primarily focus on the enzymatic and chemical hydrolysis of cocaine that leads to the formation of this compound.

Modeling of Enzymatic Hydrolysis:

Butyrylcholinesterase (BChE): Molecular modeling of the BChE-cocaine complex has shown that for hydrolysis to occur, the benzoyl ester group of cocaine must orient itself toward the catalytic serine residue (Ser198). capes.gov.br The geometry of the active site favors the hydrolysis of the benzoyl ester over the methyl ester. nih.gov Calculations indicate an optimal distance of 5.23 Å between cocaine's tropane (B1204802) nitrogen and the benzoyl ester's carbonyl carbon for this reaction, whereas the distance to the methyl ester's carbonyl carbon is unfavorably short (2.95 Å). nih.gov

Human Carboxylesterase 1 (hCE1): While hCE1 does not produce this compound, QM/MM studies of its reaction with cocaine are informative. mdpi.com These computations revealed a complex four-step mechanism for methyl ester hydrolysis that proceeds through a stable tetrahedral orthoester intermediate. mdpi.com The formation of this intermediate significantly raises the activation energy (Ea = 22.7 kcal/mol), explaining why hCE1 is much slower at metabolizing cocaine than enzymes that produce this compound. mdpi.com

Modeling of Non-Enzymatic Hydrolysis:

Ab initio molecular orbital and DFT calculations have been used to map the reaction pathways for the base-catalyzed (alkaline) hydrolysis of cocaine in an aqueous solution. researchgate.net These studies confirm a two-step process for both benzoyl and methyl ester hydrolysis: nucleophilic attack by a hydroxide (B78521) ion to form a tetrahedral intermediate, followed by the decomposition of this intermediate into the final products. researchgate.net The calculated energy barrier for the initial step of methyl-ester hydrolysis (7.0 kcal/mol) is slightly lower than that for the benzoyl-ester hydrolysis (7.6 kcal/mol), suggesting the methyl ester is more susceptible to non-enzymatic chemical breakdown under basic conditions. researchgate.net

Modeling of this compound Analogs:

For a series of synthetic 3β-substituted ecgonine methyl ester analogs, molecular modeling and Comparative Molecular Field Analysis (CoMFA) were employed to build a structure-activity relationship. acs.org The results indicated that the biological potency of these compounds was primarily dictated by steric effects, including the distance and orientation of the substituent relative to the core tropane skeleton. acs.org

| System Studied | Computational Method | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Cocaine Hydrolysis by BChE | Molecular Modeling | The benzoyl ester group must rotate toward the catalytic Ser198; active site geometry favors EME formation. | nih.govcapes.gov.br |

| Cocaine Hydrolysis by hCE1 | QM/MM | Reaction to form benzoylecgonine proceeds via a high-energy orthoester intermediate (Ea = 22.7 kcal/mol), making it slow. | mdpi.com |

| Alkaline Hydrolysis of Cocaine | Ab initio / DFT | A two-step process is confirmed. The energy barrier for methyl-ester hydrolysis (7.0 kcal/mol) is slightly lower than for benzoyl-ester hydrolysis (7.6 kcal/mol). | researchgate.net |

| EME Analogs | Molecular Modeling / CoMFA | Biological potency is dominated by steric effects and the orientation of the 3β-substituent. | acs.org |

Applications in Synthetic Chemistry and Medicinal Chemistry Research

Ecgonone Methyl Ester as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound, derived from natural sources, establishes it as a member of the "chiral pool"—a collection of readily available, enantiomerically pure compounds used as starting materials in stereoselective synthesis. This obviates the need for developing de novo asymmetric methods to construct the tropane (B1204802) core, representing a significant practical advantage. collectionscanada.gc.ca The defined stereochemistry of its parent compound, (-)-cocaine, allows for the synthesis of target molecules with a specific, desired absolute configuration. google.com

Researchers have leveraged enantiopure ecgonine (B8798807) methyl ester and its derivatives to construct other complex chiral molecules. A key strategy involves the diastereoselective condensation of enantiopure ecgonine methyl ester with other reagents. ingentaconnect.comnih.gov For instance, in the synthesis of pyranotropanes, which are conformationally restricted analogues of (-)-ferruginine, enantiopure ecgonine methyl ester was condensed with the lithium anion of N-tert-butylbutyraldimine, followed by cyclisation. ingentaconnect.comnih.gov This highlights how the stereocenters of the starting material direct the stereochemical outcome of subsequent reactions.

Similarly, asymmetric synthesis of tropinone (B130398) monocarboxylic acid esters and anhydroecgonine (B8767336) methyl ester has been achieved through the reaction of tropinone with a chiral lithium amide, although this can result in an absolute configuration different from that derived from natural cocaine. google.comgoogle.com The use of this compound derivatives ensures the natural stereochemical configuration is retained, which is often crucial for biological activity.

Table 1: Examples of Asymmetric Synthesis Utilizing Ecgonine Methyl Ester Derivatives

| Starting Material Derivative | Target Molecule Class | Key Transformation | Ref. |

| Enantiopure ecgonine methyl ester | Pyranotropanes | Diastereoselective condensation and cyclisation | ingentaconnect.com, nih.gov |

| Methyl (1R,5S)-8-benzyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | (-)-Ferruginine | Conversion to anhydroecgonine ester derivative | google.com |

| 5-Oxo‐protected‐α,β‐unsaturated enals | (+)-Ferruginine | Catalytic enantioselective total synthesis | researchgate.net |

Scaffold for the Development of Novel Tropane Analogues

The 8-azabicyclo[3.2.1]octane skeleton of this compound serves as a rigid and structurally defined scaffold for creating novel tropane analogues. By chemically modifying the functional groups at the C-2 and C-3 positions, as well as the N-8 methyl group, chemists can systematically explore the structure-activity relationships (SAR) of this class of compounds.

This approach has been used to develop analogues with potential therapeutic applications, particularly as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). ingentaconnect.comnih.gov For example, bioisosteric replacement of the 9-azabicyclo[4.2.1]nonane element of the marine toxin pinnamine (B1257425) with the 8-azabicyclo[3.2.1]octane moiety from ecgonine methyl ester led to new, conformationally restricted analogues of (-)-ferruginine. ingentaconnect.comnih.gov Although these specific analogues showed lower nAChR affinity, the study demonstrated the value of the tropane scaffold in designing novel molecular probes. nih.gov

Further research has involved synthesizing novel diazine analogues of (-)-ferruginine by employing a palladium-catalyzed Stille cross-coupling reaction with a vinyl triflate derived from (+)-2-tropanone, a related chiral building block. researchgate.net This highlights the versatility of the tropane core in accommodating a wide range of substituents and heterocyclic systems, enabling the generation of diverse chemical libraries for screening against various biological targets.

Table 2: Novel Tropane Analogues Developed from the this compound Scaffold

| Scaffold Source | Analogue Class | Synthetic Strategy | Potential Application | Ref. |

| Enantiopure ecgonine methyl ester | Pyranotropane analogues of (-)-ferruginine | Condensation and cyclisation | nAChR ligands | ingentaconnect.com, nih.gov |

| (+)-2-Tropanone (from chiral pool) | Diazine analogues of (-)-ferruginine | Palladium-catalyzed Stille cross-coupling | nAChR ligands | researchgate.net |

| 2β-carbomethoxy-3β-(4-iodophenyl)-tropane (derived from cocaine) | β-CIT-FP | Synthesis from anhydroecgonine methyl ester derivative | Dopamine (B1211576) transporter imaging | google.com |

Use in the Synthesis of Complex Natural Products

This compound and its close chemical relatives are pivotal intermediates in the total synthesis of various tropane alkaloids and other complex natural products. The pre-existing bicyclic structure simplifies the synthetic route to these often-challenging targets.

Notable examples include the synthesis of (-)-ferruginine and (±)-anhydroecgonine methyl ester. google.comresearchgate.net One approach to (-)-ferruginine involves converting an optically active tropinone monocarboxylic acid ester derivative, such as butyl (1R,5S)-8-benzyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate, into the target molecule. google.com This precursor is conceptually derived from the same structural family as this compound. Another route to ferruginine (B134780) utilizes a rhodium-catalyzed reaction between a vinyldiazomethane and a pyrrole (B145914) derivative to construct the core tropane skeleton. collectionscanada.gc.ca

The synthesis of cocaine isomers and analogues also relies heavily on intermediates from the "chiral pool," such as optically active anhydroecgonine ethyl ester. collectionscanada.gc.ca Furthermore, the synthesis of potent neurotoxins like anatoxin-a has been a subject of extensive research, and while some routes start from different precursors, the structural relationship to the tropane family underscores the importance of synthetic strategies developed around this core. mmsl.cz The utility of this compound derivatives is demonstrated in the synthesis of β-CIT, a compound used for dopamine transporter imaging, which can be synthesized from an optically active anhydroecgonine methyl ester. google.com

Table 3: Synthesis of Complex Natural Products from this compound-Related Intermediates

| Target Natural Product | Key Intermediate | Synthetic Approach | Ref. |

| (-)-Ferruginine | Butyl (1R,5S)-8-benzyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate | Conversion from optically active tropinone derivative | google.com |

| (±)-Anhydroecgonine methyl ester | Vinyldiazomethane and N-(alkoxycarbonyl)pyrrole | Rhodium(II) acetate (B1210297) catalyzed decomposition | researchgate.net |

| (-)-Cocaine | Isoxazolidine ester | Nitrone cycloaddition and rearrangement | nih.gov |

| β-CIT (diagnostic drug) | Optically active anhydroecgonine methyl ester | Synthesis from tropane skeleton | google.com, google.com |

Future Perspectives and Research Challenges in Ecgonone Methyl Ester Chemistry

Elucidation of Undiscovered Biosynthetic Steps

The biosynthetic pathway of tropane (B1204802) alkaloids has been a subject of intense research, with many steps now understood. However, key questions remained for decades. Recent breakthroughs have shed light on the formation of the tropane skeleton, correcting long-held hypotheses.

It was discovered that the intermediate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA) undergoes oxidative cyclization to form an unstable intermediate, ecgonone, which is then methylated to produce methylecgonone. researchgate.net This process is mediated by two specific enzymes: a cytochrome P450, EnCYP81AN15, and a methyltransferase, EnMT4. researchgate.net This finding revised the previous theory that methylation of MPOA occurred before the oxidative cyclization. researchgate.net The methylation by EnMT4 is crucial as it prevents the spontaneous decarboxylation of the unstable ecgonone into tropinone (B130398), thereby directing the biosynthetic flux towards cocaine rather than other tropane alkaloids like hyoscyamine. researchgate.net

Despite this progress, significant research challenges remain. The complete enzymatic machinery and regulatory networks governing the expression and activity of these enzymes are not fully understood. Future research will likely focus on:

Detailed Enzymatic Characterization: In-depth kinetic and structural analysis of EnCYP81AN15 and EnMT4 to understand their mechanisms and substrate specificities.

Regulatory Mechanisms: Investigating how the plant genus Erythroxylum regulates this pathway at the genetic and metabolic levels.

Heterologous Synthesis: Leveraging the identified genes (EnCYP81AN15, EnMT4, and others) for the de novo reconstruction of the cocaine biosynthetic pathway in other organisms, such as Nicotiana benthamiana or microbial systems. researchgate.net This has significant implications for the controlled production of tropane alkaloids for pharmaceutical research. researchgate.net

The conversion of methylecgonone to methylecgonine (B8769275) is catalyzed by methylecgonone reductase (MecgoR), an enzyme that stereospecifically produces the 3β-hydroxy compound required for subsequent esterification to form cocaine. mdpi.com Further investigation into the family of reductases and acyltransferases will be essential to fully map the final steps of the pathway. mdpi.comwikipedia.org

Development of Novel and Efficient Synthetic Methodologies

The chemical synthesis of ecgonone methyl ester and its stereoisomers is a complex challenge that continues to attract the attention of organic chemists. The primary route involves the reduction of (±)-2-carbomethoxytropinone (2-CMT). researchgate.net However, this method presents significant hurdles.

Future research in this area is directed towards overcoming these limitations. The key challenges and future directions are summarized below:

| Research Challenge | Objective and Future Direction |

| Stereochemical Control | Development of stereoselective reduction methods for 2-CMT to favor the formation of the desired ecgonine (B8798807) methyl ester epimer, thus eliminating the need for challenging purification steps. researchgate.net |

| Process Efficiency | Improving the overall yield and reducing the number of steps in the total synthesis. This includes optimizing the synthesis of the 2-CMT precursor itself. researchgate.net |

| Novel Synthetic Routes | Exploration of new synthetic strategies that bypass the problematic 2-CMT reduction. While some novel approaches have been reported, they are often described as complex and not yet practical for larger-scale synthesis. researchgate.netsciencemadness.org |

| Milder Reaction Conditions | Moving away from harsh reagents and conditions to develop more environmentally benign and scalable synthetic processes. google.com |

A patented process highlights a potential synthetic route starting from this compound to produce derivatives like 4-hydroxybenzoyl ecgonine through a two-step process involving reaction with a p-lower alkanoyloxybenzoyl halide followed by selective hydrolysis. google.com Such methodologies for creating derivatives underscore the importance of having efficient access to the core ecgonine methyl ester scaffold.

Advanced Analytical Approaches for Complex Biological and Synthetic Matrices

The accurate and sensitive detection of this compound (EME) in various samples is critical for metabolism studies and forensic toxicology. EME is a major metabolite of cocaine, and its presence can indicate recent use. nih.gov However, its analysis is complicated by its chemical properties and the complexity of biological matrices like blood, plasma, urine, and hair. researchgate.netoup.comresearchgate.net

A variety of sophisticated analytical techniques have been developed, each with its own advantages and challenges.

| Analytical Technique | Matrix | Key Findings and Challenges |

| GC-MS | Blood, Urine | Can quantify EME, but often requires derivatization due to the compound's polarity. science.govresearchgate.net Artifacts, such as pseudoecgonine (B1221877) methyl ester, can be formed in the hot injection port, especially from "crack" cocaine exhibits containing sodium bicarbonate. asme.orgojp.gov |

| LC-MS/MS | Plasma, Urine, Dried Blood Spots | Offers high sensitivity and specificity for simultaneous determination of cocaine and its metabolites, including EME. oup.comnih.gov Methods have been developed for acidified stabilized plasma with LLOQ as low as 0.01 ng/mL for cocaine. nih.gov Challenges include managing matrix effects and ensuring sample stability, as EME can degrade. oup.comnih.gov |

| HPLC with Fluorescence Detection | Urine | Overcomes the poor UV detectability of EME. Requires post-column ion-pair extraction and derivatization (e.g., with t-butyldimethylsilyl) to enhance retention and sensitivity. nih.gov |

| MALDI-MS | Hair | A promising technique for detecting EME directly in hair strands, providing information on long-term use. The choice of matrix (e.g., CHCA) is critical for optimal ionization. researchgate.net |

Future research will focus on developing more robust, rapid, and automated analytical methods. Key goals include:

Minimizing Sample Preparation: Developing methods that require minimal sample processing, such as simple dilution, to save time and reduce potential for analyte loss or degradation. science.gov

Improving Stability: Investigating better preservation techniques for biological samples to prevent the in-vitro degradation of EME. oup.com

Enhanced Sensitivity: Pushing the limits of detection to identify minute quantities of the analyte, which is crucial for pharmacokinetic studies and detecting low-level exposure. nih.gov

Miniaturization: Advancing techniques for micro-sampling, such as the use of dried blood spots (DBS), which offer advantages in sample collection, storage, and transportation. researchgate.nettaylorandfrancis.com

Exploration of Structure-Function Relationships of Ecgonone-derived Analogues

Modifying the structure of ecgonine methyl ester to create novel analogues is a key strategy for understanding its interaction with biological targets, primarily the dopamine (B1211576) transporter. This research aims to elucidate the specific structural features required for binding and to potentially develop compounds with therapeutic applications.

Studies have focused on synthesizing and evaluating 3β-substituted ecgonine methyl ester analogues. acs.orgnih.gov These compounds are assessed for their ability to inhibit the binding of radiolabeled cocaine and the uptake of dopamine in rat striatal tissue. acs.orgnih.govcapes.gov.br

Research has revealed that the potency of these analogues is highly dependent on specific structural characteristics:

Steric Effects: The size and shape of the substituent at the 3β position are dominant factors in determining binding affinity. acs.orgnih.gov

Linker Distance: The potency is acutely sensitive to the distance between the tropane skeleton and the aryl ring of the substituent. acs.orgnih.gov

Aryl Group Orientation: The orientation of the aryl ring system relative to the tropane core significantly impacts inhibitory activity. acs.orgnih.gov

Molecular modeling and Comparative Molecular Field Analysis (CoMFA) have been employed to develop rigorous structure-function relationships. acs.orgnih.gov These computational approaches help to visualize and understand the shape and properties of the hydrophobic binding pocket at the cocaine receptor site. nih.gov

| Analogue Example | Key Structural Feature | Impact on Potency |

| Methyl-(1R-2-exo-3-exo)-8-methyl-3-(β-styrenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | A styrenyl group at the 3β position | One of the most potent analogues synthesized in its series. acs.orgnih.gov |

| Analogues with varied spacer lengths | The spacer between the aryl group and the tropane skeleton ranged from 1 to 4 bond distances | Demonstrated that potency is highly sensitive to this distance. acs.orgnih.gov |

Future research in this domain will likely involve:

Synthesis of Diverse Analogues: Expanding the library of synthetic analogues with different substituents and linker types to further probe the binding site. acs.org

Advanced Computational Modeling: Using more sophisticated modeling techniques to refine the understanding of drug-receptor interactions and to predict the activity of novel compounds before synthesis.

Functional Assays: Moving beyond simple binding assays to more complex functional studies to understand the downstream effects of these analogues on cellular signaling.

This exploration of structure-function relationships is crucial for designing compounds that might act as antagonists or have other modulated activities at the dopamine transporter, with potential applications in neuroscience research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.